molecular formula C19H22N4O4S B2510502 {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide CAS No. 919019-06-0

{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide

Cat. No. B2510502
CAS RN: 919019-06-0
M. Wt: 402.47
InChI Key: BFUIJSWTNUAKHC-UHFFFAOYSA-N
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Description

4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide, also known as APS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their function.

Biochemical Pathways

Similar compounds have been reported to have antimicrobial activity and potential effects against gram-positive pathogens .

Pharmacokinetics

Similar compounds have been reported to have various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to have potential antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-acetylpiperazinyl)sulfonyl]phenyl-N-(2-pyridylmethyl)carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide for lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. Additionally, {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide. One area of interest is in the development of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide and its potential interactions with other signaling pathways. Finally, research is needed to optimize the synthesis and purification methods for {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide to improve its solubility and accessibility for researchers.

Synthesis Methods

{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-acetylpiperazine and 2-pyridinecarboxaldehyde. The resulting compound is then purified through recrystallization to obtain {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide in its pure form.

Scientific Research Applications

{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide has been found to have potential applications in various fields of scientific research. One of the primary areas of interest is in cancer research, where {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, {4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-15(24)22-10-12-23(13-11-22)28(26,27)18-7-5-16(6-8-18)19(25)21-14-17-4-2-3-9-20-17/h2-9H,10-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUIJSWTNUAKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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